2(1H)-Pyridinone, 3-(((2,3-dihydro-6-methoxy-1H-inden-5-yl)methyl)amino)-5-ethyl-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 3-(((2,3-dihydro-6-methoxy-1H-inden-5-yl)methyl)amino)-5-ethyl-6-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridinone core and an indene moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2(1H)-Pyridinone, 3-(((2,3-dihydro-6-methoxy-1H-inden-5-yl)methyl)amino)-5-ethyl-6-methyl- involves multiple steps. One of the key intermediates in the synthesis is 6-methoxyindan-5-carbaldehyde. The preparation of this intermediate involves the following steps :
Stage 1: N,N-dimethylformamide is reacted with trichlorophosphate at 0°C for 0.5 hours.
Stage 2: The resulting product is then reacted with 5-methoxyindane at 80°C for 4 hours.
The final compound is obtained through a series of multi-step reactions involving various reagents and conditions, such as sodium ethanolate in diethyl ether and ethanol at -10 to 20°C for 3 hours .
Chemical Reactions Analysis
2(1H)-Pyridinone, 3-(((2,3-dihydro-6-methoxy-1H-inden-5-yl)methyl)amino)-5-ethyl-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2(1H)-Pyridinone, 3-(((2,3-dihydro-6-methoxy-1H-inden-5-yl)methyl)amino)-5-ethyl-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-(((2,3-dihydro-6-methoxy-1H-inden-5-yl)methyl)amino)-5-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to other similar compounds, 2(1H)-Pyridinone, 3-(((2,3-dihydro-6-methoxy-1H-inden-5-yl)methyl)amino)-5-ethyl-6-methyl- stands out due to its unique structure and potential applications. Similar compounds include:
2(1H)-Pyridinone derivatives: These compounds share the pyridinone core but differ in their substituents.
Indene derivatives: These compounds have the indene moiety but may lack the pyridinone core.
The uniqueness of this compound lies in the combination of the pyridinone and indene structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
139548-21-3 |
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Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-ethyl-3-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H24N2O2/c1-4-13-9-17(19(22)21-12(13)2)20-11-16-8-14-6-5-7-15(14)10-18(16)23-3/h8-10,20H,4-7,11H2,1-3H3,(H,21,22) |
InChI Key |
MMHIUSFCQUDMTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=C3CCCC3=C2)OC)C |
Origin of Product |
United States |
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